molecular formula C12H11N3O2S B5701739 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid

2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid

Cat. No. B5701739
M. Wt: 261.30 g/mol
InChI Key: LJXINQVACWICIW-RIYZIHGNSA-N
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Description

2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid, also known as PETT, is a thiazole derivative that has been extensively studied for its potential applications in various fields of scientific research. PETT is a highly versatile molecule that has shown promising results in numerous studies, making it a popular choice for researchers.

Mechanism of Action

The mechanism of action of 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid is not fully understood. Further studies are needed to elucidate the molecular pathways involved in the pharmacological effects of 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid.
2. Drug Delivery: 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has shown promising results in various studies, but its clinical application is limited by its poor solubility and bioavailability. Further studies are needed to develop novel drug delivery systems for 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid.
3. Combination Therapy: 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has been found to exhibit potent anticancer activity. Further studies are needed to investigate the potential of 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid in combination with other anticancer drugs.
4. Toxicity Studies: 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has shown promising results in various studies, but its toxicity profile is not fully understood. Further studies are needed to investigate the potential toxicity of 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid in vivo.
Conclusion:
In conclusion, 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid is a highly versatile molecule that has shown promising results in various fields of scientific research. 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has been found to exhibit potent anticancer, anti-inflammatory, and antimicrobial activity. Further studies are needed to elucidate the mechanism of action of 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid and investigate its potential in combination therapy. 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has several advantages for lab experiments, but its clinical application is limited by its poor solubility and bioavailability. Future studies should focus on developing novel drug delivery systems for 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid and investigating its toxicity profile in vivo.

Advantages and Limitations for Lab Experiments

2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has several advantages for lab experiments. 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid is a highly versatile molecule that can be easily synthesized in the laboratory. 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has also been found to exhibit potent pharmacological effects, making it a popular choice for researchers. However, 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid also has some limitations for lab experiments. 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid is a relatively new molecule, and its pharmacological effects are not fully understood. 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid is also a complex molecule that requires specialized equipment and techniques for its synthesis.

Future Directions

There are several future directions for research on 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid. Some of the areas where 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid could be further studied include:
1.

Synthesis Methods

The synthesis of 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid is a complex process that involves several steps. The first step involves the condensation of 2-aminothiazole with benzaldehyde to form 2-(1-phenylethylideneamino)thiazole. This intermediate product is then treated with hydrazine hydrate to yield 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid.

Scientific Research Applications

2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. Some of the areas where 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has shown promising results include:
1. Cancer Research: 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has been found to exhibit potent anticancer activity against various cancer cell lines. Studies have shown that 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid induces apoptosis in cancer cells by activating the caspase pathway.
2. Anti-inflammatory Activity: 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has been found to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Antimicrobial Activity: 2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid has been found to exhibit potent antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-8(9-5-3-2-4-6-9)14-15-12-13-10(7-18-12)11(16)17/h2-7H,1H3,(H,13,15)(H,16,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXINQVACWICIW-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=CS1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC(=CS1)C(=O)O)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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